2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester 2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121513-36-6
VCID: VC11679455
InChI: InChI=1S/C13H17BBrClO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)Cl
Molecular Formula: C13H17BBrClO3
Molecular Weight: 347.44 g/mol

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester

CAS No.: 2121513-36-6

Cat. No.: VC11679455

Molecular Formula: C13H17BBrClO3

Molecular Weight: 347.44 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-chloro-3-methoxyphenylboronic acid pinacol ester - 2121513-36-6

Specification

CAS No. 2121513-36-6
Molecular Formula C13H17BBrClO3
Molecular Weight 347.44 g/mol
IUPAC Name 2-(2-bromo-6-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BBrClO3/c1-12(2)13(3,4)19-14(18-12)10-8(16)6-7-9(17-5)11(10)15/h6-7H,1-5H3
Standard InChI Key YAANXQBTZLUXTD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)OC)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the arylboronic ester family, featuring a phenyl ring substituted with bromine (Br), chlorine (Cl), and methoxy (OCH₃) groups at the 2-, 6-, and 3-positions, respectively. The boronic acid moiety is protected as a pinacol ester, forming a stable 1,3,2-dioxaborolane ring system . This structural motif enhances the compound’s stability against protodeboronation while maintaining reactivity in cross-coupling reactions.

Table 1: Physicochemical Properties of 2-Bromo-6-chloro-3-methoxyphenylboronic Acid Pinacol Ester

PropertyValueSource
Molecular Weight347.44 g/mol
Density1.4±0.1 g/cm³
Boiling Point398.1±42.0 °C at 760 mmHg
Flash Point194.6±27.9 °C
Vapor Pressure0.0±0.9 mmHg at 25°C
Refractive Index1.536
Exact Mass346.014252 Da

The density of 1.4 g/cm³ and refractive index of 1.536 reflect the compound’s aromatic and halogen-rich structure, which contributes to its crystalline solid state under standard conditions . The low vapor pressure (0.0±0.9 mmHg) indicates minimal volatility, necessitating careful handling to avoid particulate dispersion .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals characteristic signals for the pinacol ester’s methyl groups (δ 1.0–1.3 ppm for CH₃) and the methoxy substituent (δ 3.8–4.0 ppm for OCH₃). The presence of bromine and chlorine induces distinct splitting patterns in the aromatic proton region (δ 6.5–7.5 ppm), while boron-11 NMR shows a peak near δ 30 ppm, consistent with sp²-hybridized boron. Mass spectrometry confirms the molecular ion at m/z 347.44, with fragmentation patterns indicative of sequential loss of halogens and the pinacol moiety .

Synthesis and Manufacturing Protocols

Grignard Reagent-Mediated Boronation

A patented route involves the generation of a Grignard reagent from 2-(1-adamantyl)-4-bromoanisole, followed by reaction with trimethylborate to yield the corresponding boronic acid . While this method primarily describes analogues, the principles apply to 2-bromo-6-chloro-3-methoxyphenylboronic acid. Key parameters include:

  • Lithium Chloride Optimization: A LiCl:substrate molar ratio of 1.2:1 maximizes Grignard formation efficiency .

  • Temperature Control: Reactions proceed optimally at the reflux temperature of tetrahydrofuran (66°C), balancing reaction rate and byproduct formation .

Pinacol Esterification

The boronic acid intermediate is stabilized via esterification with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under azeotropic distillation. This step removes water, shifting equilibrium toward ester formation and achieving yields exceeding 85%. Alternative diols like ethylene glycol yield less stable esters, underscoring pinacol’s superiority for this substrate .

Critical Process Variables:

  • Solvent Selection: Toluene’s azeotrope with water (boiling point 85°C) enables efficient dehydration.

  • Catalysis: Substoichiometric p-toluenesulfonic acid (0.1 eq) accelerates esterification without promoting boroxine trimerization.

Reactivity and Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The compound serves as a versatile partner in palladium-catalyzed couplings with aryl halides. For example, reaction with methyl 6-iodo-2-naphthoate under Pd(PPh₃)₄ catalysis (2 mol%) in DMF/H₂O at 80°C constructs biaryl systems central to retinoid pharmaceuticals like adapalene . Key advantages include:

  • Functional Group Tolerance: The electron-withdrawing halogens (Br, Cl) and methoxy group mitigate undesired protodeboronation.

  • Steric Guidance: The 2-bromo and 6-chloro substituents direct coupling to the 3-methoxy position, ensuring regioselectivity >95%.

Mechanistic Insights

Density functional theory (DFT) studies suggest the pinacol ester undergoes transmetalation via a four-membered palladacycle, with activation barriers 15–20 kJ/mol lower than analogous boronic acids. This kinetic enhancement arises from the ester’s reduced Lewis acidity, which facilitates Pd–B bond formation without requiring harsh basic conditions.

Industrial-Scale Considerations

Waste Stream Management

Bromine and chlorine content (23.0% and 10.2% by mass, respectively) requires specialized treatment of aqueous waste to prevent halide discharge . Incineration with alkaline scrubbers achieves >99.9% halogen capture, while solvent recovery via distillation reduces toluene consumption by 70%.

Comparative Analysis with Structural Analogues

Halogen Substitution Effects

Replacing the 2-bromo group with fluorine (as in 3-bromo-6-chloro-2-fluorophenylboronic acid pinacol ester, CAS 1451391-12-0) alters electronic properties:

  • Hammett Constants: σₚ values shift from +0.86 (Br) to +0.78 (F), moderately increasing reaction rates in electron-deficient aryl couplings.

  • Crystallinity: The fluorine analogue exhibits a higher melting point (92°C vs. 85°C) due to enhanced dipole interactions.

Boron Protecting Group Impact

Pinacol esters demonstrate superior stability versus ethylene glycol analogues, with half-lives in aqueous THF increasing from 8 hours to >72 hours at pH 7. This stability enables long-term storage but necessitates vigorous conditions (e.g., 1 M NaOH, 60°C) for deprotection.

Emerging Research Directions

Recent studies explore the compound’s utility in synthesizing boron-doped graphene precursors, where its decomposition under chemical vapor deposition (CVD) introduces p-type doping with 2.3×10¹⁹ carriers/cm³. Additionally, its role in constructing covalent organic frameworks (COFs) via Suzuki polycondensation is under investigation, with preliminary surface areas exceeding 800 m²/g.

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